N-Ethyl-1-imidazolecarboxamide
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Overview
Description
N-Ethyl-1-imidazolecarboxamide is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an imidazole ring substituted with an ethyl group and a carboxamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1-imidazolecarboxamide typically involves the reaction of ethylamine with 1-imidazolecarboxylic acid. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:
1-Imidazolecarboxylic acid+Ethylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent selection and purification steps are optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-1-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-1-imidazolecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carboxamide group can yield N-ethyl-1-imidazolecarboxaldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-Ethyl-1-imidazolecarboxylic acid.
Reduction: N-Ethyl-1-imidazolecarboxaldehyde.
Substitution: Various N-substituted imidazolecarboxamides.
Scientific Research Applications
N-Ethyl-1-imidazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the development of functional materials, including catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of N-Ethyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The ethyl and carboxamide groups enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
N-Methyl-1-imidazolecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-1-imidazolecarboxamide: Contains a propyl group instead of an ethyl group.
N-Butyl-1-imidazolecarboxamide: Features a butyl group in place of the ethyl group.
Uniqueness: N-Ethyl-1-imidazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The ethyl group provides an optimal balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and bioavailability compared to its methyl or propyl analogs.
Properties
IUPAC Name |
N-ethylimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIMHJTXBDWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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